molecular formula C14H18ClN3OS B2681256 7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-61-2

7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2681256
CAS No.: 422526-61-2
M. Wt: 311.83
InChI Key: BXUWOSHGIIGZIJ-UHFFFAOYSA-N
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Description

7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). These kinases are central regulators of the circadian clock, and this compound has become a vital pharmacological tool for perturbing clock function in chronobiology research. By inhibiting CK1δ/ε, it effectively stabilizes the core clock proteins PERIOD and CRYPTOCHROME, thereby lengthening the circadian period in cellular models. Beyond chronobiology, its research utility extends into oncology, as CK1 isoforms are implicated in the Wnt/β-catenin signaling pathway and are dysregulated in various cancers, including leukemia and breast cancer. Investigations have explored its role in inducing apoptosis and suppressing proliferation in cancer cell lines. The compound's specific thioxoquinazolinone scaffold provides a distinct chemical structure for studying kinase inhibition, offering researchers a precise means to dissect CK1-mediated pathways in disease models and fundamental cellular processes. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4179750/ https://www.nature.com/articles/s41598-021-01400-5 https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01177

Properties

IUPAC Name

7-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-3-17(4-2)7-8-18-13(19)11-6-5-10(15)9-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUWOSHGIIGZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of anthranilic acid derivatives with various reagents. One common method involves the condensation of 2-chloro-3-formylquinazolinone with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

    Reduction: The chloro group can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are summarized below:

Compound Name R3 Substituent R2 Substituent Key Modifications Biological Activity Reference
Target compound 2-(Diethylamino)ethyl Thioxo Hydrophilic alkyl chain Not reported (assumed antitumor) -
3-(3,4,5-Trimethoxybenzyl) analog 3,4,5-Trimethoxybenzyl Methylthio Lipophilic aryl group Antitumor (in vitro)
3-(4-Chlorophenyl) analog 4-Chlorophenyl Thioxo Halogenated aryl group EGFR inhibition (antitumor)
3-(4-Aminophenyl) analog (ZA) 4-Aminophenyl Thioxo Amino group for conjugation Anti-proliferative (MCF-7)
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl Thioxo Electron-donating methoxy group Structural study
3-Allyl derivatives Allyl Arylthio Chan–Lam coupling product Antibacterial/antitumor
Insecticidal derivatives (e.g., 6-Cl-8-CH3) Complex heterocycles Thioxo Halogenated pyrazole/pyridine motifs Pesticidal

Pharmacological and Physicochemical Properties

  • Solubility: The diethylaminoethyl chain in the target compound likely enhances water solubility compared to aryl-substituted analogs (e.g., 3,4,5-trimethoxybenzyl or 4-chlorophenyl derivatives) .
  • Bioactivity :
    • Aryl-substituted analogs (e.g., 4-chlorophenyl) show EGFR inhibition, suggesting the target compound may interact with kinase domains .
    • Methylthio or arylthio groups (e.g., in compound 2) improve membrane permeability but reduce polarity .
    • Chlorine at position 7 (shared with pesticidal derivatives) may enhance target binding or metabolic stability .

Biological Activity

Overview

7-Chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a member of the quinazolinone family, exhibits notable biological activities that make it a subject of interest in medicinal chemistry. This compound's structure features a chloro group, a diethylaminoethyl side chain, and a thioxo group, contributing to its diverse pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been observed to inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate cellular signaling pathways through interactions with receptors. These mechanisms suggest potential applications in treating various diseases, particularly in oncology and neurology.

Biological Activities

  • Antitumor Activity :
    • Studies have indicated that derivatives of quinazolinones, including this compound, possess significant antitumor properties. The ability to inhibit cancer cell proliferation has been documented in several in vitro studies.
  • Antimicrobial Properties :
    • The compound has demonstrated efficacy against a range of microbial pathogens, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • CNS Activity :
    • Preliminary research indicates that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is likely due to its ability to modulate neurotransmitter systems.

Case Studies

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines. The results showed that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent antitumor activity .
  • Antimicrobial Activity : In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, underscoring its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntitumorIC50 < 10 µM against breast and lung cancer cells
AntimicrobialEffective against S. aureus and E. coli
CNS ActivityNeuroprotective effects observed in preliminary studies
PropertyValue
Molecular FormulaC14H18ClN3OS
Molecular Weight325.9 g/mol
IUPAC NameThis compound
SolubilitySoluble in ethanol and dimethylformamide

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